molecular formula C17H13ClF2N2OS B2397501 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-73-5

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2397501
CAS No.: 851801-73-5
M. Wt: 366.81
InChI Key: XDBRPWUSMWBGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 4-chlorobenzyl sulfanyl group at position 2 and a 3,4-difluorobenzoyl moiety at position 1. This structure places it within a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBRPWUSMWBGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Imidazole derivatives are known for their diverse biological activities. The specific compound exhibits several promising pharmacological properties:

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with imidazole rings can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For instance, studies have shown that specific imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Imidazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In a study involving similar imidazole compounds, significant reductions in inflammation were observed, indicating that this compound may also share these properties .

Antimicrobial Properties

Imidazoles are recognized for their antimicrobial activities against a range of pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, though further investigations are required to establish its efficacy.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several imidazole derivatives and evaluated their anticancer activity against human cancer cell lines. Among these, a derivative structurally similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole demonstrated notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties of imidazole derivatives revealed that compounds with similar structural motifs effectively inhibited COX-2 activity in vitro. The study utilized molecular docking techniques to predict binding affinities and elucidated the mechanism by which these compounds exert their effects on inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents (Position 1 / Position 2) Biological Activity (Reported) Structural Features Reference
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole 3,4-Difluorobenzoyl / 4-Chlorobenzyl sulfanyl Not explicitly reported Electron-withdrawing substituents
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole None / 4-Chlorophenyl Antimicrobial (in vitro) Planar aromatic system
2-((4-Fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole 4-Fluorophenyl sulfonyl / 4-Fluorobenzyl sulfanyl Not explicitly reported Dual sulfonyl/sulfanyl groups
2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole None / 4-Fluorophenyl Pharmacological evaluation (halogenated) Steric hindrance from triphenyl groups
1-(4-Chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4-Chlorophenyl sulfonyl / 2-Chlorobenzyl sulfanyl Not explicitly reported Ortho-substituted chlorophenyl group

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity The target compound’s 3,4-difluorobenzoyl group introduces strong electron-withdrawing effects, which may enhance stability and interaction with electron-rich biological targets compared to analogs with simple phenyl or sulfonyl groups (e.g., 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole) . Sulfanyl and sulfonyl substituents (as in ) are known to influence solubility and metabolic stability. For instance, the sulfonyl group in 2-((4-fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole may improve membrane permeability compared to non-sulfonylated analogs .

Biological Activity Trends

  • Halogenated phenyl groups (e.g., 4-chloro, 4-fluoro) are recurrent in antimicrobial imidazoles. For example, 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole demonstrated activity in pharmacological screenings, though the target compound’s efficacy remains unverified .
  • The absence of nitro or hydroxyl groups in the target compound (unlike derivatives in ) may reduce cytotoxicity, a common issue with nitro-substituted imidazoles .

Structural and Crystallographic Insights

  • While the provided evidence lacks crystallographic data for the target compound, methodologies such as SHELX and ORTEP-3 (used in analyzing analogous structures ) could elucidate its conformation. For example, 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole exhibited a planar imidazole ring with dihedral angles influenced by halogen substitution .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antimalarial, and enzyme-inhibitory activities.

Chemical Structure

The compound features a thioether linkage with a chlorophenyl group and a difluorobenzoyl moiety. Its structural formula can be represented as follows:

C15H14ClF2N2S\text{C}_{15}\text{H}_{14}\text{ClF}_2\text{N}_2\text{S}

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this imidazole derivative exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzyme systems.

CompoundBacterial StrainActivity Level
2Salmonella typhiModerate
3Bacillus subtilisStrong
4Escherichia coliWeak

Antimalarial Activity

In vitro studies have indicated that the compound exhibits promising antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. For example, a related compound demonstrated significant suppression of parasitic growth in murine models infected with Plasmodium yoelii, leading to increased survival rates .

Enzyme Inhibition

The compound has also been evaluated for its enzyme-inhibitory properties. It shows strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating infections and neurological disorders. The following table summarizes the IC50 values for these activities:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Urease2.14Thiourea: 21.25
Acetylcholinesterase0.63Standard: Varies

Case Studies

  • Antibacterial Screening : A study conducted on various synthesized derivatives showed that those with the 4-chlorophenyl moiety were particularly effective against Salmonella typhi, achieving an IC50 value of 2.14 µM .
  • Antimalarial Efficacy : In vivo testing on murine models indicated that treatment with the compound significantly reduced parasitemia levels and improved survival rates compared to untreated controls .
  • Enzyme Inhibition : The compound's ability to inhibit urease was confirmed through kinetic studies, demonstrating a competitive inhibition mechanism with potential therapeutic implications in managing urea-related disorders .

Q & A

(Basic) What are the standard synthetic routes for synthesizing 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. A common approach includes:

Imidazole Ring Formation: Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions.

Functionalization:

  • The 4-chlorophenylmethylsulfanyl group is introduced via nucleophilic substitution using (4-chlorophenyl)methanethiol.
  • The 3,4-difluorobenzoyl moiety is attached through acylation, often employing coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

Reaction Monitoring: Thin-layer chromatography (TLC) is used to track progress, and purification is achieved via column chromatography or recrystallization .

(Basic) What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 3,4-difluorobenzoyl group shows distinct aromatic splitting patterns in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC): To assess purity and resolve co-eluting impurities, especially for sulfanyl and benzoyl derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS for molecular weight confirmation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group) .

(Advanced) How can reaction conditions be optimized for higher yield using design of experiments (DoE)?

Methodological Answer:
DoE minimizes experimental runs while maximizing data output. For example:

  • Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM): A central composite design can model non-linear relationships. For imidazole acylation, optimizing DMF vs. DCM solvent systems at 60–80°C may enhance yield .
  • Statistical Validation: ANOVA analysis identifies significant factors (e.g., solvent choice contributes >70% variance in yield). Pilot-scale validation ensures scalability .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines to minimize inter-lab discrepancies .
  • Structural Analogues: Compare with derivatives (e.g., replacing 3,4-difluorobenzoyl with 4-fluorophenylsulfonyl) to isolate activity contributions of specific substituents .
  • Solubility Factors: Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability. Solubility differences in DCM vs. aqueous buffers may explain activity variations .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiols or acyl chlorides).
  • Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • First Aid: Immediate rinsing with water for skin contact; consult SDS for toxicity profiles (e.g., LD50 data) .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., cytochrome P450 enzymes). The 3,4-difluorobenzoyl group’s electron-withdrawing effects can be analyzed for hydrophobic pocket interactions .
  • Molecular Dynamics (MD): Simulations (10–100 ns) assess stability of ligand-protein complexes. Free energy perturbation (FEP) quantifies binding affinity changes upon substituent modification .
  • QSAR Modeling: Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., fluorine atoms) with antimicrobial IC₅₀ values .

(Advanced) How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h). HPLC monitors degradation products; the sulfanyl group may hydrolyze at pH >9 .
  • Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for the imidazole ring). Store at –20°C to prevent thermal degradation .
  • Light Sensitivity: UV-vis spectroscopy tracks photo-degradation; the 4-chlorophenyl group may undergo radical-mediated cleavage under UV light .

(Basic) What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • Imidazole Ring: Participates in hydrogen bonding and π-π stacking. The 4,5-dihydro structure reduces aromaticity, increasing nucleophilic susceptibility at C2 .
  • Sulfanyl Group (-S-): Prone to oxidation (e.g., to sulfoxide) under acidic conditions; stabilize with antioxidants like BHT .
  • 3,4-Difluorobenzoyl: Electron-withdrawing fluorines enhance electrophilicity, facilitating nucleophilic acyl substitutions .

(Advanced) What strategies mitigate side reactions during functional group modifications?

Methodological Answer:

  • Protecting Groups: Temporarily block the sulfanyl group with trityl chloride during acylation to prevent disulfide formation .
  • Catalyst Selection: Use Pd/C for selective hydrogenation of nitro groups without reducing the imidazole ring .
  • Low-Temperature Reactions: Perform acylations at 0–5°C to minimize Fries rearrangement of the benzoyl group .

(Advanced) How can researchers validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases. Compare inhibition kinetics with/without pre-incubation to assess time-dependent effects .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .
  • X-ray Crystallography: Co-crystallize the compound with the enzyme (e.g., CYP3A4) to resolve binding modes at 1.5–2.0 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.